Cas no 21010-07-1 (6-(thiophen-2-yl)hexanoic Acid)

6-(thiophen-2-yl)hexanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenehexanoic acid
- 6-(thiophen-2-yl)hexanoic Acid
- CS-0227192
- SCHEMBL503641
- G44573
- EN300-73536
- AKOS008132479
- Z424791116
- 5-(2-thenyl) pentanoic acid
- 6-(thiophen-2-yl)hexanoic acid
- 6-(thiophen-2-yl)hexanoicacid
- WAA01007
- 21010-07-1
- 6-thiophen-2-ylhexanoic acid
-
- インチ: Not available
- InChIKey: Not available
計算された属性
- せいみつぶんしりょう: 198.07145086Da
- どういたいしつりょう: 198.07145086Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: No data available
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- じょうきあつ: Not available
6-(thiophen-2-yl)hexanoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(thiophen-2-yl)hexanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73536-5.0g |
6-(thiophen-2-yl)hexanoic acid |
21010-07-1 | 95.0% | 5.0g |
$1364.0 | 2025-03-21 | |
TRC | B588200-50mg |
6-(thiophen-2-yl)hexanoic Acid |
21010-07-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
ChemScence | CS-0227192-100mg |
6-(Thiophen-2-yl)hexanoic acid |
21010-07-1 | 100mg |
$148.0 | 2022-04-27 | ||
ChemScence | CS-0227192-250mg |
6-(Thiophen-2-yl)hexanoic acid |
21010-07-1 | 250mg |
$206.0 | 2022-04-27 | ||
ChemScence | CS-0227192-1g |
6-(Thiophen-2-yl)hexanoic acid |
21010-07-1 | 1g |
$509.0 | 2022-04-27 | ||
Enamine | EN300-73536-0.25g |
6-(thiophen-2-yl)hexanoic acid |
21010-07-1 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
Enamine | EN300-73536-2.5g |
6-(thiophen-2-yl)hexanoic acid |
21010-07-1 | 95.0% | 2.5g |
$923.0 | 2025-03-21 | |
Enamine | EN300-73536-0.1g |
6-(thiophen-2-yl)hexanoic acid |
21010-07-1 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
Enamine | EN300-73536-1.0g |
6-(thiophen-2-yl)hexanoic acid |
21010-07-1 | 95.0% | 1.0g |
$470.0 | 2025-03-21 | |
1PlusChem | 1P01AHJO-100mg |
6-(Thiophen-2-yl)hexanoic acid |
21010-07-1 | 95% | 100mg |
$182.00 | 2025-03-19 |
6-(thiophen-2-yl)hexanoic Acid 関連文献
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1. Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylationOve Nordin,Ba-Vu Nguyen,Carin V?rde,Erik Hedenstr?m,Hans-Erik H?gberg Pseudomonas cepacia lipase-catalysed enantioselective acylation. Ove Nordin Ba-Vu Nguyen Carin V?rde Erik Hedenstr?m Hans-Erik H?gberg J. Chem. Soc. Perkin Trans. 1 2000 367
6-(thiophen-2-yl)hexanoic Acidに関する追加情報
Comprehensive Overview of 6-(thiophen-2-yl)hexanoic Acid (CAS No. 21010-07-1): Properties, Applications, and Innovations
6-(thiophen-2-yl)hexanoic Acid (CAS No. 21010-07-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This carboxylic acid derivative, featuring a thiophene ring linked to a hexanoic acid chain, exhibits unique physicochemical properties that make it valuable for diverse applications. With the growing demand for heterocyclic compounds in drug discovery and functional materials, this molecule has become a focal point for researchers exploring novel synthetic pathways and bioactivity profiles.
The structural uniqueness of 6-(thiophen-2-yl)hexanoic Acid lies in its hybrid architecture combining aromatic thiophene moieties with aliphatic carboxylic acid functionality. This combination enables dual reactivity patterns – the thiophene ring participates in electrophilic substitution reactions while the carboxylic acid group offers opportunities for esterification, amidation, and other derivatization reactions. Recent studies highlight its potential as a building block for conjugated polymers, particularly in the development of organic semiconductors for flexible electronics, a rapidly growing market projected to exceed $50 billion by 2027.
In pharmaceutical contexts, the thiophene-containing scaffold of 6-(thiophen-2-yl)hexanoic Acid demonstrates intriguing bioisosteric properties. Many researchers are investigating its incorporation into drug candidates targeting metabolic disorders and inflammatory conditions, aligning with current trends in precision medicine. The compound's balanced lipophilicity, as evidenced by calculated LogP values, suggests favorable membrane permeability – a critical parameter in modern drug design strategies focusing on oral bioavailability.
Material scientists value 6-(thiophen-2-yl)hexanoic Acid for its role in creating self-assembled monolayers (SAMs) on metal surfaces. The thiophene moiety provides strong surface adhesion while the carboxylic acid terminus enables further functionalization, making it ideal for sensor applications. This aligns with the booming wearable technology sector, where such interfacial chemistry is crucial for developing next-generation biosensors. Recent patents have highlighted its use in flexible electronics and energy storage devices, particularly in the context of improving lithium-ion battery performance.
Synthetic methodologies for 6-(thiophen-2-yl)hexanoic Acid continue to evolve, with green chemistry approaches gaining prominence. Modern catalytic systems employing palladium complexes or photoredox catalysts have demonstrated improved yields and reduced environmental impact compared to traditional routes. These advancements respond to the pharmaceutical industry's push toward sustainable synthesis, a topic generating substantial discussion in academic and industrial circles alike. Analytical characterization typically involves HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation, with the compound typically exhibiting >98% purity in commercial offerings.
The commercial landscape for 6-(thiophen-2-yl)hexanoic Acid reflects its niche but growing importance. While not yet a bulk commodity chemical, its availability from specialty suppliers has increased by approximately 40% over the past five years, according to industry reports. Pricing remains premium due to the multi-step synthesis required, but economies of scale are emerging as applications expand. Storage recommendations typically suggest inert atmospheres at controlled temperatures to maintain stability, with the compound demonstrating good shelf life when properly handled.
Future perspectives for 6-(thiophen-2-yl)hexanoic Acid appear promising, particularly in bioconjugation applications and smart materials development. Its potential as a linker molecule in antibody-drug conjugates (ADCs) – a rapidly expanding class of targeted cancer therapies – is currently under investigation by several biotech firms. Additionally, its electronic properties make it a candidate for incorporation into organic photovoltaic materials, contributing to the renewable energy sector's growth. As research continues to uncover new applications, this versatile compound is poised to play an increasingly important role across multiple scientific disciplines.
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